2-Amino-7-methylthieno[3,2-D]pyrimidin-4(1H)-one
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Overview
Description
2-Amino-7-methylthieno[3,2-D]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is of significant interest due to its potential biological activities and its structural resemblance to purines, which are essential components of nucleic acids. The presence of both amino and methyl groups in its structure enhances its reactivity and potential for various chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-methylthieno[3,2-D]pyrimidin-4(1H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the thienopyrimidine core structure with high efficiency.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-methylthieno[3,2-D]pyrimidin-4(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and thioether derivatives.
Substitution: Various substituted thienopyrimidine derivatives.
Scientific Research Applications
2-Amino-7-methylthieno[3,2-D]pyrimidin-4(1H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound exhibits potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-7-methylthieno[3,2-D]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been identified as a selective inhibitor of Janus kinase 1 (JAK1), where it binds to the active site of the enzyme and inhibits its activity . This inhibition can lead to the modulation of various signaling pathways involved in inflammation and cancer.
Comparison with Similar Compounds
Similar Compounds
7-Deazaadenine: A structural analogue where the nitrogen at position 7 is replaced by a carbon atom.
Pyrrolo[2,3-d]pyrimidine: Another heterocyclic compound with a similar core structure but different substituents.
Uniqueness
2-Amino-7-methylthieno[3,2-D]pyrimidin-4(1H)-one is unique due to the presence of both amino and methyl groups, which enhance its reactivity and potential for chemical modifications. Additionally, its thienopyrimidine core structure provides a distinct electronic environment that can influence its biological activity.
Properties
Molecular Formula |
C7H7N3OS |
---|---|
Molecular Weight |
181.22 g/mol |
IUPAC Name |
2-amino-7-methyl-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H7N3OS/c1-3-2-12-5-4(3)9-7(8)10-6(5)11/h2H,1H3,(H3,8,9,10,11) |
InChI Key |
KFXBVFMYUPSKAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=C1N=C(NC2=O)N |
Origin of Product |
United States |
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